molecular formula C7H3BrF4 B1270800 5-Bromo-2-fluorobenzotrifluoride CAS No. 393-37-3

5-Bromo-2-fluorobenzotrifluoride

Cat. No. B1270800
Key on ui cas rn: 393-37-3
M. Wt: 243 g/mol
InChI Key: AJLIJYGWAXPEOK-UHFFFAOYSA-N
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Patent
US07737135B2

Procedure details

A mixture of 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (5.02 g) and potassium cyanide (1.38 g) in DMSO (20 ml) was heated at 80° C. for 14 h. Water was added and the mixture was extracted ether, the organic extracts were dried (MgSO4) and evaporated to give a brown oil. This was dissolved in DMSO (10 ml) and 4 M NaOH (10 ml) and heated at 100° C. for 16 h. 2 M Hcl (20 ml) was added and the mixture was extracted with DCM (three times), the organic extracts were dried (MgSO4), evaporated and purified by chromatography (silica, CH2Cl2-MeOH—AcOH as eluent) to give the sub-title compound (1.99 g).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1.[C-]#N.[K+].[OH2:16].[OH-:17].[Na+].[CH3:19]S(C)=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:19]([OH:17])=[O:16])=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)C(F)(F)F
Name
Quantity
1.38 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
ADDITION
Type
ADDITION
Details
2 M Hcl (20 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica, CH2Cl2-MeOH—AcOH as eluent)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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